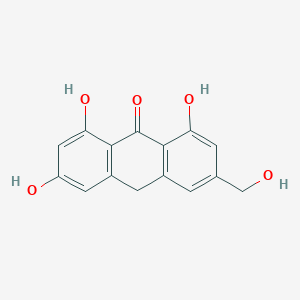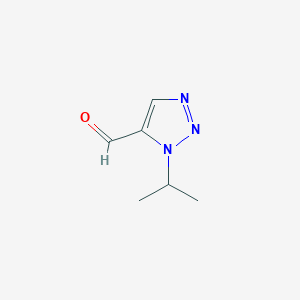![molecular formula C16H33N3O2 B13156486 Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include the alkylation of piperidine derivatives followed by the introduction of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures ensures consistency and scalability.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Nucleophilic substitution reactions might be employed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure similar to the compound .
N-methylpiperidine: Another derivative with different alkyl groups.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: A simpler analog without the ethyl(propyl)amino group.
Uniqueness: Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H33N3O2 |
|---|---|
Poids moléculaire |
299.45 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O2/c1-6-10-19(7-2)16(13-17)8-11-18(12-9-16)14(20)21-15(3,4)5/h6-13,17H2,1-5H3 |
Clé InChI |
LNEFURMXWIPLBC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)C1(CCN(CC1)C(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


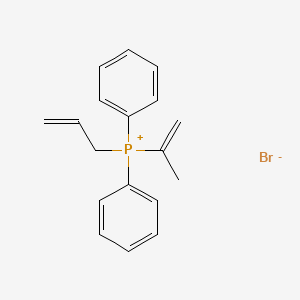
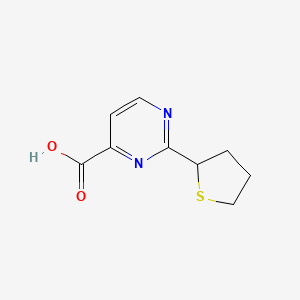
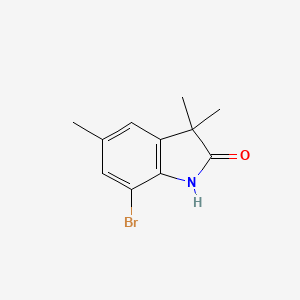

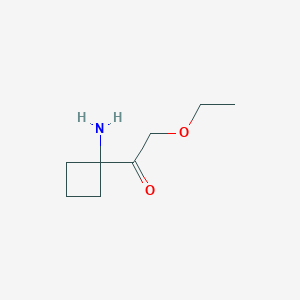


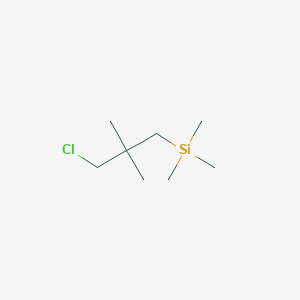
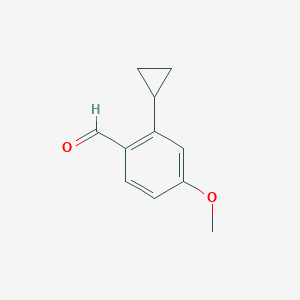
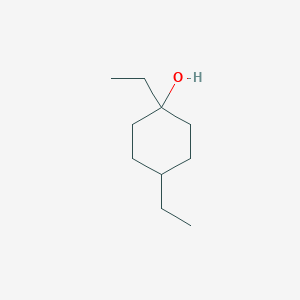
amine](/img/structure/B13156464.png)
